tert-Butyl (2,3-dihydroxypropyl)carbamate

Description

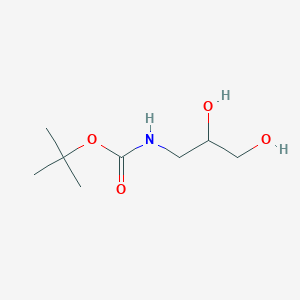

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,3-dihydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAMQHJPVUGZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400850 | |

| Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137618-48-5 | |

| Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2,3-dihydroxypropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2,3-dihydroxypropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2,3-dihydroxypropyl)carbamate, a versatile building block in organic synthesis and drug development. The document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its application as a hydrophilic linker in the design of complex therapeutic molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The information is presented to support researchers and professionals in the pharmaceutical and biotechnology sectors in leveraging this compound for the development of novel therapeutics.

Chemical and Physical Properties

tert-Butyl (2,3-dihydroxypropyl)carbamate, also known as N-Boc-3-amino-1,2-propanediol, is a carbamate-protected amino diol. The presence of the Boc protecting group allows for selective chemical modifications, while the diol functionality imparts hydrophilicity, a desirable characteristic for improving the pharmacokinetic properties of drug candidates.

| Property | Value | Reference(s) |

| CAS Number | 137618-48-5 | [1][2][3] |

| Molecular Formula | C₈H₁₇NO₄ | [4] |

| Molecular Weight | 191.22 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 60-63 °C | [4] |

| Boiling Point | 361.6 °C at 760 mmHg (Predicted) | |

| Density | 1.136 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol, dichloromethane. | [5] |

| InChI Key | OWAMQHJPVUGZSB-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C)OC(=O)NCC(O)CO | [4] |

Experimental Protocols

Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate

This protocol describes the synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate from 3-amino-1,2-propanediol and di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

3-Amino-1,2-propanediol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-1,2-propanediol (1.0 eq) in anhydrous methanol or dichloromethane.[5]

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc anhydride and acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure tert-Butyl (2,3-dihydroxypropyl)carbamate.

-

Synthesis workflow for tert-Butyl (2,3-dihydroxypropyl)carbamate.

Applications in Drug Development

The unique structural features of tert-Butyl (2,3-dihydroxypropyl)carbamate make it a valuable component in the design of sophisticated drug molecules, particularly as a linker in drug conjugates.

Role as a Hydrophilic Linker

In the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload or the E3 ligase ligand plays a critical role in the overall efficacy and pharmacokinetic profile of the conjugate.[6] The diol functionality of tert-Butyl (2,3-dihydroxypropyl)carbamate imparts hydrophilicity to the linker, which can:

-

Improve Solubility: Enhance the aqueous solubility of the entire drug conjugate, which is often a challenge for large, complex molecules.

-

Reduce Aggregation: Mitigate the tendency of ADCs and PROTACs to aggregate, which can lead to loss of activity and immunogenicity.[7]

-

Optimize Pharmacokinetics: Influence the distribution, metabolism, and excretion (DME) properties of the drug, potentially leading to improved in vivo performance.

Incorporation into PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[6] The linker in a PROTAC is not merely a spacer but a critical determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and chemical nature of the linker are crucial for optimal degradation activity.[8] tert-Butyl (2,3-dihydroxypropyl)carbamate can be incorporated as a hydrophilic building block within a longer PROTAC linker to fine-tune its properties.

Logical workflow for incorporating the diol carbamate into a PROTAC.

Signaling Pathways

Currently, there is no direct evidence to suggest that tert-Butyl (2,3-dihydroxypropyl)carbamate itself modulates specific signaling pathways. Its primary role in a biological context is as a component of a larger, pharmacologically active molecule. The biological activity and the signaling pathways affected would be determined by the nature of the warhead (in an ADC) or the protein of interest targeted by the PROTAC. The carbamate linkage itself is generally stable under physiological conditions, ensuring the integrity of the drug conjugate until it reaches its target.[9]

Conclusion

tert-Butyl (2,3-dihydroxypropyl)carbamate is a valuable and versatile chemical entity for researchers and drug development professionals. Its straightforward synthesis and the presence of both a protected amine and a hydrophilic diol moiety make it an attractive building block for the construction of complex therapeutic agents. Its application as a component in linkers for ADCs and PROTACs highlights its potential to address some of the key challenges in modern drug design, such as improving solubility and optimizing pharmacokinetic profiles. This guide provides the foundational knowledge for the effective utilization of this compound in the pursuit of novel and improved therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]

- 5. Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate | 148983-23-7 | Benchchem [benchchem.com]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (2,3-dihydroxypropyl)carbamate: A Versatile Building Block in Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2,3-dihydroxypropyl)carbamate, a versatile bifunctional molecule with significant applications in organic synthesis and as a potential building block in drug development. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its utility as a protected amine. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical development.

Chemical Structure and Properties

Tert-Butyl (2,3-dihydroxypropyl)carbamate, also known by its IUPAC name tert-butyl N-(2,3-dihydroxypropyl)carbamate, is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a 3-amino-1,2-propanediol backbone.[1] This structure imparts bifunctionality, with two hydroxyl groups and a protected primary amine, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical Structure:

Table 1: Physicochemical Properties of tert-Butyl (2,3-dihydroxypropyl)carbamate

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇NO₄ | [2] |

| Molecular Weight | 191.22 g/mol | [2] |

| CAS Number | 137618-48-5 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 60-63 °C | |

| Boiling Point | 361.6 °C (estimated) | |

| Density | 1.136 g/cm³ (estimated) | |

| SMILES | CC(C)(C)OC(=O)NCC(O)CO | [2] |

| InChI | InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12) | [2] |

| InChIKey | OWAMQHJPVUGZSB-UHFFFAOYSA-N | [2] |

Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate

The most common and efficient method for the synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate involves the protection of the primary amine of 3-amino-1,2-propanediol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent such as methanol or dichloromethane in the presence of a base like triethylamine to neutralize the acid generated during the reaction.

Experimental Protocol: Synthesis from 3-Amino-1,2-propanediol

Materials:

-

3-Amino-1,2-propanediol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1,2-propanediol (1.0 equivalent) in anhydrous methanol.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of methanol and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure tert-Butyl (2,3-dihydroxypropyl)carbamate as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate.

Applications in Drug Development and Organic Synthesis

Tert-Butyl (2,3-dihydroxypropyl)carbamate serves as a valuable building block in organic synthesis, primarily due to its bifunctional nature. The Boc-protected amine allows for selective reactions at the hydroxyl groups, while the diol functionality can be exploited for the introduction of chirality or as a scaffold for further molecular elaboration.

-

Protected Amine Synthon: The primary application of this compound is as a protected form of 3-amino-1,2-propanediol. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), liberating the primary amine for subsequent transformations. This orthogonality makes it compatible with many other protecting group strategies used in complex molecule synthesis.

-

Building Block for Chiral Molecules: The 1,2-diol moiety provides a handle for the synthesis of chiral molecules. The hydroxyl groups can be selectively protected, activated, or transformed to introduce new stereocenters.

-

Intermediate in Pharmaceutical Synthesis: While direct incorporation into a marketed drug is not widely documented, carbamate derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, a patent describes the use of a tert-butyl carbamate derivative in the synthesis of Lacosamide, an antiepileptic drug, highlighting the importance of this class of compounds in medicinal chemistry.[3]

-

Use in Mass Spectrometry: Tert-Butyl N-(2,3-dihydroxypropyl)carbamate has been used in the preparation of isobaric mix solutions for post-column infusion experiments in single-stage orbitrap mass spectrometric analysis.

Logical Relationship in Synthetic Chemistry

The utility of tert-Butyl (2,3-dihydroxypropyl)carbamate as a synthetic intermediate can be visualized as a branching point for the synthesis of diverse molecular architectures.

Caption: Synthetic utility of tert-Butyl (2,3-dihydroxypropyl)carbamate.

Conclusion

Tert-Butyl (2,3-dihydroxypropyl)carbamate is a readily accessible and highly versatile chemical entity. Its combination of a protected amine and a diol functionality makes it an invaluable tool for synthetic chemists. For professionals in drug development, this compound represents a key building block for the construction of complex and potentially bioactive molecules. The detailed synthesis protocol and understanding of its chemical properties provided in this guide are intended to facilitate its broader application in research and development.

References

tert-Butyl (2,3-dihydroxypropyl)carbamate physical properties

An In-depth Technical Guide on the Physical Properties of tert-Butyl (2,3-dihydroxypropyl)carbamate

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl (2,3-dihydroxypropyl)carbamate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

Tert-butyl (2,3-dihydroxypropyl)carbamate is a carbamate ester that features both hydroxyl and a tert-butoxycarbonyl (Boc) protected amine functional group.[1][2][3] This structure makes it a useful building block in organic synthesis.

-

IUPAC Name: tert-butyl N-(2,3-dihydroxypropyl)carbamate[4]

The diagram below illustrates the logical relationship of the functional groups within the molecule, highlighting the core dihydroxypropyl structure and the Boc protecting group.

Caption: Functional group relationship in tert-Butyl (2,3-dihydroxypropyl)carbamate.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of tert-butyl (2,3-dihydroxypropyl)carbamate.

| Property | Value | Reference(s) |

| Molecular Weight | 191.22 g/mol | [1][2][4][5][6] |

| Appearance | Solid | [1][2] |

| Melting Point | 60-63 °C (lit.) | [1][2][5][6] |

| Purity | Typically ≥97% | [1][5][6] |

| Topological Polar Surface Area | 78.8 Ų | [4] |

| InChI | 1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12) | [1][2][4] |

| InChIKey | OWAMQHJPVUGZSB-UHFFFAOYSA-N | [1][2][4] |

| SMILES | CC(C)(C)OC(=O)NCC(O)CO | [1][2][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, the values reported are typically determined using standard analytical chemistry techniques.

Workflow for Physical Property Determination

Caption: General experimental workflow for chemical characterization.

-

Melting Point Determination: The melting point is determined using a calibrated melting point apparatus. A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the material is recorded.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured, providing the exact mass and confirming the molecular formula.

-

Solubility Testing: Solubility is determined by adding a known amount of the solute to a known volume of a specific solvent at a given temperature. The mixture is agitated, and the point at which no more solute dissolves is observed to classify it as soluble, slightly soluble, or insoluble. For a related compound, tert-butyl carbamate, it is noted to be soluble in solvents like methylene chloride, chloroform, and alcohols, while being only slightly soluble in water.[7]

Applications and Safety

Applications: Tert-butyl N-(2,3-dihydroxypropyl)carbamate serves as a protected amine in organic synthesis.[1][3] It has been used in the preparation of isobaric mix solutions for experiments involving single-stage orbitrap mass spectrometric analysis.[1][3]

Safety and Handling: According to GHS classifications for similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical. It is classified under Storage Class 11 as a combustible solid.[1][2]

References

- 1. N-(2,3-二羟基丙基)氨基甲酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-(2,3-二羟基丙基)氨基甲酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]

- 4. tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thomassci.com [thomassci.com]

- 6. Sigma Aldrich tert-Butyl N-(2,3-dihydroxypropyl)carbamate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

An In-depth Technical Guide to N-Boc-3-amino-1,2-propanediol

Introduction: N-Boc-3-amino-1,2-propanediol, also known as tert-Butyl N-(2,3-dihydroxypropyl)carbamate, is a key bifunctional organic compound widely utilized in chemical synthesis.[1] As a protected amine, it serves as a versatile building block, particularly in the fields of medicinal chemistry and drug development.[2] The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the diol moiety.[3] The Boc group is favored due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions, providing the orthogonality required for complex multi-step syntheses.[3] This guide provides a comprehensive overview of its characteristics, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of N-Boc-3-amino-1,2-propanediol are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(2,3-dihydroxypropyl)carbamate | [1] |

| CAS Number | 137618-48-5 | |

| Molecular Formula | C₈H₁₇NO₄ | [1] |

| Molecular Weight | 191.22 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 60-63 °C | |

| Linear Formula | HOCH₂CH(OH)CH₂NHCO₂C(CH₃)₃ | |

| Assay Purity | ≥97% | |

| InChI Key | OWAMQHJPVUGZSB-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NCC(O)CO | [1] |

| Computed XLogP3 | -0.4 | [1] |

| Polar Surface Area | 78.8 Ų | [1] |

Core Applications in Research and Drug Development

N-Boc-3-amino-1,2-propanediol is primarily used as a synthetic intermediate. The strategic protection of the amino group allows for the selective modification of the hydroxyl groups, or conversely, the protection of the diol followed by deprotection of the amine for subsequent reactions at the nitrogen atom.

-

Synthetic Building Block: Its bifunctional nature makes it a valuable precursor for creating more complex molecules. It is a foundational component for synthesizing chiral ligands, pharmaceutical intermediates, and other specialty chemicals. The parent compound, 3-amino-1,2-propanediol, is an irreplaceable raw material for producing X-CT non-ionic contrast agents like ioversol and iopamidol.[4]

-

Drug Discovery: The unprotected parent compound is being investigated as a key component in the synthesis of lipid-like molecules for RNA interference (RNAi) therapeutics and as a building block for cationic polymers used in gene delivery systems.[5] N-Boc-3-amino-1,2-propanediol is a critical starting material for accessing these advanced therapeutic modalities.

-

Mass Spectrometry: It has been used in the preparation of isobaric mix solutions for post-column infusion experiments in single-stage orbitrap mass spectrometric analysis.

The following diagram illustrates the logical workflow of utilizing N-Boc-3-amino-1,2-propanediol as a versatile synthetic intermediate in drug discovery pathways.

Caption: Synthetic utility of N-Boc-3-amino-1,2-propanediol.

Experimental Protocols

Synthesis of N-Boc-3-amino-1,2-propanediol[4]

This protocol details the protection of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Amino-1,2-propanediol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

tert-Butanol

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath, round-bottom flask, magnetic stirrer, rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Dissolution: Dissolve 3-amino-1,2-propanediol (1.0 eq.) in a mixture of tert-butanol and 1 M NaOH.

-

Addition of Boc₂O: Under ice bath cooling conditions, slowly add a solution of di-tert-butyl dicarbonate (1.0 eq.) in tert-butanol to the reaction mixture.

-

Reaction: Remove the ice bath and stir the reaction mixture vigorously at room temperature for 5 hours.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed.

-

Solvent Removal: Concentrate the reaction solution under reduced pressure using a rotary evaporator with a water bath at 50 °C to remove the tert-butanol.

-

Neutralization: Neutralize the remaining aqueous mixture with 1 M HCl solution.

-

Extraction: Perform a liquid-liquid extraction with ethyl acetate and water. Repeat the extraction three times, combining the organic layers.

-

Washing: Wash the combined organic layers with a saturated aqueous sodium chloride solution.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure in a water bath at 40 °C to yield the final product, tert-butyl N-(2,3-dihydroxypropyl)carbamate.

The following diagram outlines the workflow for the synthesis and purification process.

Caption: Workflow for N-Boc-3-amino-1,2-propanediol synthesis.

Analytical Methods

-

Thin Layer Chromatography (TLC): Utilized for monitoring reaction progress.[2]

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Standard methods for assessing the purity of propanediol derivatives.[6][7]

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Employed for structural confirmation and characterization of the final product and related compounds.

Safety and Handling

Proper handling of N-Boc-3-amino-1,2-propanediol is crucial in a laboratory setting. Although it is a protected amine, which is generally less hazardous than its parent compound, standard precautions for handling chemical solids should be observed.

| Safety Aspect | Information | Reference |

| Storage Class | 11 - Combustible Solids | |

| Water Hazard Class (WGK) | WGK 3 (severe hazard to water) | |

| Flash Point | Not applicable | |

| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, fire/flame resistant and impervious clothing, suitable respirator if dust is generated. | [8] |

| First Aid (Inhalation) | Move victim to fresh air. | [8] |

| First Aid (Skin Contact) | Take off contaminated clothing immediately and wash skin. | [8] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. | [8] |

| First Aid (Ingestion) | Rinse mouth with water. | [8] |

| Accidental Release | Avoid dust formation. Prevent further spillage. Collect material for proper disposal. | [8] |

Note: The unprotected parent compound, 3-Amino-1,2-propanediol, is classified as corrosive and can cause severe skin burns and eye damage.[9][10] Appropriate caution should be exercised when handling any related materials.

References

- 1. tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BOC-(RS)-3-AMINO-1,2-PROPANEDIOL | 137618-48-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. oiv.int [oiv.int]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. borregaard.com [borregaard.com]

(2,3-dihydroxy-propyl)-carbamic acid tert-butyl ester IUPAC name

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of tert-butyl (2,3-dihydroxypropyl)carbamate, a key intermediate in organic synthesis. The document details its chemical properties, provides an experimental protocol for its synthesis, and illustrates its synthetic pathway.

Chemical Identity and Properties

The compound with the common name (2,3-dihydroxy-propyl)-carbamic acid tert-butyl ester is formally known by its IUPAC name: tert-butyl N-(2,3-dihydroxypropyl)carbamate .[1] It is often used as a protected form of 3-amino-1,2-propanediol, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality.[2] This protection strategy is common in multi-step organic syntheses, particularly in the development of pharmaceutical compounds.

Table 1: Physicochemical Properties of tert-Butyl N-(2,3-dihydroxypropyl)carbamate

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(2,3-dihydroxypropyl)carbamate | PubChem[1] |

| CAS Number | 137618-48-5 | Sigma-Aldrich[2] |

| Molecular Formula | C8H17NO4 | PubChem[1] |

| Molecular Weight | 191.22 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Appearance | White solid | Sigma-Aldrich[2] |

| Melting Point | 60-63 °C (lit.) | Sigma-Aldrich[2], Thomas Scientific[3] |

| InChI Key | OWAMQHJPVUGZSB-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| SMILES | CC(C)(C)OC(=O)NCC(O)CO | Sigma-Aldrich[2] |

Synthesis of tert-Butyl N-(2,3-dihydroxypropyl)carbamate

The synthesis of tert-butyl N-(2,3-dihydroxypropyl)carbamate typically involves the protection of the amino group of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure for introducing the Boc protecting group onto a primary amine.

This protocol is a representative method for the synthesis of tert-butyl N-(2,3-dihydroxypropyl)carbamate.

Materials:

-

3-amino-1,2-propanediol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 3-amino-1,2-propanediol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Add water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, tert-butyl N-(2,3-dihydroxypropyl)carbamate, can be purified by column chromatography on silica gel or by recrystallization to afford a white solid.[2][4]

Applications in Research and Drug Development

tert-Butyl N-(2,3-dihydroxypropyl)carbamate serves as a valuable building block in organic synthesis. The diol functionality allows for further chemical transformations, while the Boc-protected amine remains unreactive until deprotection is desired.

Key Applications:

-

Synthesis of Chiral Building Blocks: The 2-hydroxy group can be targeted for stereospecific reactions, making it a precursor for chiral molecules.

-

Preparation of Pharmaceutical Intermediates: It is a key component in the synthesis of more complex molecules with potential therapeutic applications. The carbamate functional group is a structural motif found in numerous drugs.[5]

-

Mass Spectrometry: It has been used in the preparation of isobaric mix solutions for post-column infusion experiments in single-stage orbitrap mass spectrometric analysis.[6]

Visualized Synthetic Pathway and Applications

The following diagrams illustrate the synthesis and utility of tert-butyl N-(2,3-dihydroxypropyl)carbamate.

Caption: Synthetic route to tert-Butyl N-(2,3-dihydroxypropyl)carbamate.

Caption: Utility of the target compound as a synthetic intermediate.

References

- 1. tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. thomassci.com [thomassci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2,3-二羟基丙基)氨基甲酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]

tert-Butyl (2,3-dihydroxypropyl)carbamate CAS number 137618-48-5

CAS Number: 137618-48-5

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (2,3-dihydroxypropyl)carbamate, a versatile chemical intermediate. The document details its physicochemical properties, a representative synthetic protocol, and its key applications in research and development, particularly as a protected amine building block.

Physicochemical Properties

tert-Butyl (2,3-dihydroxypropyl)carbamate is a stable, solid compound at room temperature. Its key properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₄ | [1] |

| Molecular Weight | 191.22 g/mol | [2] |

| CAS Number | 137618-48-5 | [1] |

| Appearance | Solid | |

| Melting Point | 60-63 °C | |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 78.79 Ų | [1] |

| logP | -0.1357 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

| Storage Temperature | 4°C | [1] |

Synthesis and Experimental Protocols

tert-Butyl (2,3-dihydroxypropyl)carbamate is a protected amine, and its synthesis typically involves the reaction of 3-amino-1,2-propanediol with a Boc-protecting agent. The following is a representative experimental protocol for its preparation.

Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate

This procedure outlines the N-tert-butoxycarbonylation of 3-amino-1,2-propanediol.

Materials:

-

3-amino-1,2-propanediol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-amino-1,2-propanediol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Redissolve the residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude tert-Butyl (2,3-dihydroxypropyl)carbamate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a solid.

Applications in Research and Drug Development

tert-Butyl (2,3-dihydroxypropyl)carbamate primarily serves as a valuable building block in organic synthesis. Its key feature is the tert-butoxycarbonyl (Boc) protecting group on the amine, which allows for selective chemical transformations at other parts of the molecule.

Role as a Protected Amine Intermediate

The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This property makes tert-Butyl (2,3-dihydroxypropyl)carbamate an ideal starting material for the synthesis of more complex molecules. The diol functionality can be further modified or used as a linker, while the protected amine remains unreactive. Subsequent deprotection of the amine allows for further functionalization, such as amide bond formation or alkylation. This workflow is crucial in the multi-step synthesis of pharmaceutical compounds and other fine chemicals.

References

In-Depth Technical Guide: Molecular Weight of tert-Butyl (2,3-dihydroxypropyl)carbamate

This document provides a detailed breakdown of the molecular weight for tert-Butyl (2,3-dihydroxypropyl)carbamate, a compound relevant to researchers, scientists, and professionals in drug development.

Chemical Identity

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for tert-Butyl (2,3-dihydroxypropyl)carbamate is C₈H₁₇NO₄.

The calculation is based on the standard atomic weights of each element:

The following table summarizes the contribution of each element to the total molecular weight.

| Element | Symbol | Count | Atomic Weight (u) | Total Weight (u) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 191.227 |

Based on this calculation, the molecular weight of tert-Butyl (2,3-dihydroxypropyl)carbamate is approximately 191.23 g/mol . This value is consistent with commercially available data, which lists the molecular weight as 191.22 g/mol .[1][2][3][12]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic weights of its elements. As such, detailed experimental protocols for its determination (beyond standard analytical techniques like mass spectrometry for confirmation) are not applicable in this context.

Similarly, the request for diagrams of signaling pathways or experimental workflows using Graphviz is not relevant to the calculation of a molecular property like molecular weight. Such visualizations are typically used to represent biological processes, experimental procedures, or logical flows, none of which are involved in this calculation.

References

- 1. tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thomassci.com [thomassci.com]

- 3. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. 137618-48-5|tert-Butyl (2,3-dihydroxypropyl)carbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Core Properties of N-Boc-3-amino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-amino-1,2-propanediol, a carbamate-protected amino alcohol, is a versatile building block in modern organic synthesis and plays a significant role in the development of novel therapeutic agents. Its unique structural features, combining a hydrophilic diol moiety with a protected amine, make it a valuable precursor for a diverse range of molecules, including lipidoids for nucleic acid delivery and various pharmacologically active compounds. This technical guide provides a comprehensive overview of its key properties, experimental protocols, and applications in drug development.

Core Properties of N-Boc-3-amino-1,2-propanediol

The physical, chemical, and spectroscopic properties of N-Boc-3-amino-1,2-propanediol are crucial for its application in synthesis and drug development. A summary of these properties is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₄ | [1] |

| Molecular Weight | 191.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 60-63 °C | [1] |

| Solubility | Soluble in water, methanol, and other polar organic solvents. | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of N-Boc-3-amino-1,2-propanediol.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | m | 1H | CH(OH) |

| ~3.60 | dd | 2H | CH₂(OH) |

| ~3.20 | dd | 2H | CH₂NHBoc |

| ~2.75 | br | 1H | OH |

| ~2.68 | br | 1H | OH |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

Note: Solvent and spectrometer frequency can influence chemical shifts.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (Boc) |

| ~79.0 | C(CH₃)₃ (Boc) |

| ~70.0 | CH(OH) |

| ~64.0 | CH₂(OH) |

| ~45.0 | CH₂NHBoc |

| ~28.5 | C(CH₃)₃ (Boc) |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl groups) |

| ~3350 | N-H stretch (carbamate) |

| ~2970 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1170 | C-O stretch (carbamate and alcohol) |

Mass Spectrometry (MS)

| m/z | Ion |

| 192.12 | [M+H]⁺ |

| 136.08 | [M-C₄H₉O]⁺ |

| 92.06 | [M-Boc+H]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and purification of N-Boc-3-amino-1,2-propanediol are essential for its successful application in research and development.

Synthesis of N-Boc-3-amino-1,2-propanediol

This protocol describes the protection of the amino group of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Amino-1,2-propanediol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-amino-1,2-propanediol (1.0 eq.) in a mixture of dioxane and 1 M NaOH solution in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 eq.) in dioxane to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude N-Boc-3-amino-1,2-propanediol can be purified by column chromatography.

Materials:

-

Crude N-Boc-3-amino-1,2-propanediol

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Boc-3-amino-1,2-propanediol.

Visualizations

Experimental Workflow: Synthesis and Purification

References

In-Depth Technical Guide: tert-Butyl (2,3-dihydroxypropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2,3-dihydroxypropyl)carbamate, also known as N-Boc-3-amino-1,2-propanediol, is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug development. Its structure, featuring a hydrophilic diol moiety and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, makes it an invaluable building block for the synthesis of complex molecules. The diol functionality enhances water solubility, a crucial property for improving the pharmacokinetic profiles of drug candidates. The Boc-protected amine allows for selective chemical modifications, enabling its use as a linker in various bioconjugation applications, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its synthesis, properties, and potential applications, complete with detailed experimental protocols and data.

Chemical Properties and Data

tert-Butyl (2,3-dihydroxypropyl)carbamate is a white to off-white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₄ | [1] |

| Molecular Weight | 191.22 g/mol | [1] |

| CAS Number | 137618-48-5 | [1] |

| Melting Point | 60-63 °C | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1][2] |

Synthesis

The primary route for the synthesis of tert-butyl (2,3-dihydroxypropyl)carbamate involves the protection of the primary amine of 3-amino-1,2-propanediol with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 3-amino-1,2-propanediol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.

Synthesis of Precursor: 3-Amino-1,2-propanediol

A common method for the preparation of the precursor, 3-amino-1,2-propanediol, involves the ammonolysis of 3-chloro-1,2-propanediol. The reaction conditions can be optimized to achieve high yields and purity.

Table 2: Optimized Conditions for the Synthesis of 3-Amino-1,2-propanediol [3]

| Parameter | Optimized Value |

| Molar Ratio (Ammonia : 3-chloro-1,2-propanediol) | 15:1 |

| Reaction Temperature | 50°C |

| Reaction Time | 4 hours |

| Yield | 90% |

| Purity | 99.6% |

Experimental Protocol: Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate

The following is a detailed experimental protocol for the Boc protection of an amino alcohol, adapted for the synthesis of tert-butyl (2,3-dihydroxypropyl)carbamate from 3-amino-1,2-propanediol.

Materials:

-

3-Amino-1,2-propanediol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Brine solution

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Chloroform:Methanol mixture)

Procedure:

-

Dissolve 3-amino-1,2-propanediol in dichloromethane.

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature with continuous stirring.

-

Allow the reaction to proceed overnight.

-

Upon completion, dilute the crude reaction mixture with a brine solution and extract the product with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform:methanol).

-

Combine the fractions containing the pure product and evaporate the solvent to obtain tert-butyl (2,3-dihydroxypropyl)carbamate as a solid.

Characterization:

The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Applications in Drug Development

The bifunctional nature of tert-butyl (2,3-dihydroxypropyl)carbamate makes it a valuable linker molecule in the design and synthesis of various therapeutic agents. Its hydrophilic diol moiety can improve the solubility and pharmacokinetic properties of a drug, while the protected amine provides a handle for conjugation to other molecules.

Role as a Hydrophilic Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length, rigidity, and physicochemical properties are critical for the efficacy of the PROTAC. The incorporation of hydrophilic linkers, such as those derived from tert-butyl (2,3-dihydroxypropyl)carbamate, can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[4]

The general workflow for incorporating a linker like tert-butyl (2,3-dihydroxypropyl)carbamate into a PROTAC is depicted below.

Caption: General workflow for synthesizing a PROTAC using a linker derived from tert-Butyl (2,3-dihydroxypropyl)carbamate.

In this workflow, the hydroxyl groups of tert-butyl (2,3-dihydroxypropyl)carbamate are first activated for coupling with a ligand for either the target protein or the E3 ligase. Following the initial conjugation, the Boc protecting group is removed under acidic conditions to reveal the primary amine, which is then coupled to the second ligand to complete the PROTAC synthesis.

The use of a diol-containing linker can be advantageous in modulating the physicochemical properties of the resulting PROTAC, potentially leading to improved cell permeability and in vivo efficacy. While specific examples detailing the use of tert-butyl (2,3-dihydroxypropyl)carbamate in published PROTACs are not yet widespread, its properties make it a highly promising candidate for future PROTAC design and development.

Conclusion

tert-Butyl (2,3-dihydroxypropyl)carbamate is a valuable and versatile building block for medicinal chemistry and drug development. Its straightforward synthesis, combined with its desirable physicochemical properties, makes it an attractive component for the construction of complex bioactive molecules. As the demand for therapeutics with improved pharmacokinetic profiles, such as PROTACs, continues to grow, the utility of hydrophilic linkers derived from this compound is expected to increase significantly. This guide provides a foundational understanding for researchers looking to incorporate tert-butyl (2,3-dihydroxypropyl)carbamate into their synthetic strategies.

References

The Guardian of Reactivity: An In-depth Technical Guide to the Role of Protected Amines in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and complex molecule synthesis, controlling the reactivity of functional groups is paramount. Among these, the amine group, with its inherent nucleophilicity and basicity, often plays a central role in both the desired biological activity and undesired side reactions. This technical guide provides a comprehensive exploration of the use of protected amines, a cornerstone of modern organic synthesis. We will delve into the mechanisms, quantitative comparisons, and detailed experimental protocols for the most common amine protecting groups, and illustrate their strategic application in drug development.

The Critical Role of Amine Protection in Synthesis

The primary function of an amine protecting group is to temporarily mask the reactivity of an amine functionality within a molecule.[1] This allows for chemical transformations to be carried out on other parts of the molecule without interference from the amine group.[2] An ideal protecting group strategy involves the easy and high-yielding introduction of the group, its stability throughout various reaction conditions, and its clean and efficient removal under conditions that do not compromise the integrity of the rest of the molecule.[1][3]

The concept of orthogonal protection is a powerful strategy in multi-step synthesis, particularly in the construction of complex molecules like peptides and certain small molecule drugs.[4][5] It involves the use of multiple protecting groups that can be selectively removed under distinct, non-interfering conditions.[4][] For instance, an acid-labile group can be cleaved in the presence of a base-labile group, allowing for precise, sequential modifications of a molecule.[][7]

A Quantitative Comparison of Common Amine Protecting Groups

The choice of a protecting group is a critical strategic decision in synthetic planning. The most widely employed protecting groups for amines are the carbamates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). Their properties and deprotection conditions are summarized below.

| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions | Key Advantages | Potential Limitations | Typical Yields (Protection/Deprotection) |

| tert-Butoxycarbonyl | Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[1][8] | Robust, well-established, stable to a wide range of non-acidic conditions.[1][7] | Requires strong acids for removal, which can be problematic for acid-sensitive substrates.[1] The formation of the tert-butyl cation can lead to side reactions.[9] | >95% / >90%[8][10] |

| Benzyloxycarbonyl | Cbz or Z | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH).[7][11] | Stable to acidic and basic conditions, orthogonal to Boc.[1] Can impart crystallinity, aiding purification.[11] | Hydrogenolysis is incompatible with reducible functional groups (e.g., alkenes, alkynes).[11] | >90% / >90%[12] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-NH-R | Fmoc-Cl or Fmoc-OSu | Base-labile (e.g., 20% piperidine in DMF).[][7] | Mild deprotection conditions, orthogonal to acid-labile and hydrogenolysis-labile groups.[][7] Widely used in automated solid-phase peptide synthesis (SPPS).[] | The fluorenyl group can be bulky. The dibenzofulvene byproduct can form adducts with the deprotected amine if not scavenged.[14] | >95% / >95%[] |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for the protection and deprotection of amines using the Boc, Cbz, and Fmoc groups.

tert-Butoxycarbonyl (Boc) Group

Protocol 1: Boc Protection of a Primary Amine

-

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) or Sodium Bicarbonate (2.0 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base to the solution.

-

Add Boc₂O to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[1][12]

-

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Add TFA to the solution (typically 25-50% v/v).[8]

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The crude product can often be used directly in the next step or purified further if necessary.[8]

-

Benzyloxycarbonyl (Cbz) Group

Protocol 3: Cbz Protection of a Primary Amine

-

Materials:

-

Primary amine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Tetrahydrofuran (THF) and Water

-

-

Procedure:

-

Dissolve the amine in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, extract the product with an organic solvent, wash with brine, dry, and concentrate.[12]

-

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

-

Materials:

-

Cbz-protected amine

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst.

-

Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[12]

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[12]

-

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protocol 5: Fmoc Protection of a Primary Amine

-

Materials:

-

Primary amine (1.0 equiv)

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.05 equiv)

-

Sodium bicarbonate (2.0 equiv)

-

1,4-Dioxane and Water

-

-

Procedure:

-

Dissolve the amine in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.

-

Add Fmoc-OSu to the solution.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, add water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the Fmoc-protected amine.

-

Protocol 6: Fmoc Deprotection using Piperidine

-

Materials:

-

Fmoc-protected amine

-

20% Piperidine in Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the Fmoc-protected amine in the 20% piperidine/DMF solution.

-

Stir the reaction at room temperature. The reaction is often complete within minutes.[]

-

Monitor the reaction by TLC or by observing the formation of the dibenzofulvene-piperidine adduct via UV spectroscopy.

-

Upon completion, the reaction mixture can often be taken directly to the next step, especially in solid-phase synthesis after washing, or the product can be isolated by standard workup procedures.

-

Visualizing Workflows and Logical Relationships

The strategic use of protected amines can be visualized through workflows and logical diagrams.

Caption: General workflow for the use of a protected amine in a multi-step synthesis.

Caption: Orthogonal protection in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Drug Development

The strategic use of protected amines is a recurring theme in the synthesis of many FDA-approved drugs. For instance, in the synthesis of the prostate cancer drug Darolutamide , an acid-mediated deprotection of a Boc group is a key step to generate a crucial intermediate.[15] Similarly, the synthesis of the antiviral medication Futibatinib involves a Boc-removal step to reveal an amine that then undergoes acylation in the final stage of the synthesis.[16]

The synthesis of complex molecules often requires the sequential and selective manipulation of multiple functional groups. The piperazine moiety, a common scaffold in many pharmaceuticals, often necessitates the use of protecting groups to achieve selective N-alkylation or N-arylation. For example, in the synthesis of various piperazine-containing drugs, one nitrogen is often protected (e.g., with a Boc group) to allow for reaction at the other nitrogen, followed by deprotection and further functionalization.[17]

Conclusion

The protection and deprotection of amines is a fundamental and indispensable tool in the arsenal of the modern medicinal and process chemist. A thorough understanding of the characteristics, stability, and reactivity of different amine protecting groups is crucial for the efficient and successful synthesis of complex small molecules and peptide-based therapeutics. The choice between Boc, Cbz, Fmoc, and other protecting groups is dictated by the specific synthetic strategy, with orthogonal protection schemes enabling the construction of highly elaborate molecular architectures. As drug discovery continues to push the boundaries of chemical complexity, the judicious application of protected amines will undoubtedly remain a critical element in the development of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. mdpi.com [mdpi.com]

- 16. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (2,3-dihydroxypropyl)carbamate, also known as N-Boc-3-amino-1,2-propanediol, is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. The presence of a Boc-protected amine and a diol functionality makes it an important building block for the introduction of hydrophilic and functionalized moieties in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for orthogonal chemical strategies. This document provides detailed protocols for the synthesis, purification, and characterization of tert-Butyl (2,3-dihydroxypropyl)carbamate, along with its applications in pharmaceutical research.

Physicochemical and Quantitative Data

A summary of the key quantitative and physical data for tert-Butyl (2,3-dihydroxypropyl)carbamate is presented in Table 1.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₇NO₄ | [1] |

| Molecular Weight | 191.22 g/mol | [1] |

| CAS Number | 137618-48-5 | [1] |

| Appearance | Solid | |

| Melting Point | 60-63 °C | |

| Purity | Typically ≥97% | |

| Theoretical Yield | Quantitative | |

| Storage | 2-8°C, Refrigerator | [2] |

Synthesis Workflow

The synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate is achieved through the Boc-protection of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc₂O). The general workflow is depicted below.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate

This protocol details the synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate from 3-amino-1,2-propanediol and di-tert-butyl dicarbonate.

Materials:

-

3-Amino-1,2-propanediol (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.)

-

tert-Butanol (t-BuOH)

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-amino-1,2-propanediol (3 g, 32.93 mmol, 1.0 eq.) in a mixture of 20 mL of tert-butanol and 20 mL of 1 M NaOH solution.

-

In a separate beaker, prepare a solution of di-tert-butyl dicarbonate (7.19 g, 32.93 mmol, 1.0 eq.) in 20 mL of tert-butanol.

-

Cool the solution of 3-amino-1,2-propanediol to 0 °C using an ice bath.

-

Slowly add the di-tert-butyl dicarbonate solution to the cooled amine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator in a 50 °C water bath to remove the tert-butanol.

-

Neutralize the remaining aqueous solution with a suitable acid (e.g., 1 M HCl) to a pH of approximately 7.

-

Perform a liquid-liquid extraction of the neutralized solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure in a 40 °C water bath to yield the product.

Protocol 2: Purification by Column Chromatography (Optional)

For applications requiring high purity, the crude product can be further purified by silica gel column chromatography.

Materials:

-

Crude tert-Butyl (2,3-dihydroxypropyl)carbamate

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in dichloromethane and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5-10% MeOH in DCM).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-Butyl (2,3-dihydroxypropyl)carbamate.

Characterization Data

The structure of the synthesized tert-Butyl (2,3-dihydroxypropyl)carbamate can be confirmed by ¹H NMR spectroscopy.

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.45 | s | 9H | -C(CH₃)₃ | |

| 2.68-2.71 | br | 1H | -OH | |

| 2.75-2.81 | br | 1H | -OH | |

| 3.20 | dd | 2H | -CH₂-NH- | |

| 3.63 | dd | 2H | -CH₂-OH | |

| 3.71 | m | 1H | -CH(OH)- | |

| 4.91 | br | 1H | -NH- |

Applications in Drug Development

Tert-Butyl (2,3-dihydroxypropyl)carbamate serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications. The diol moiety imparts increased hydrophilicity, which can improve the pharmacokinetic properties of a drug candidate. The protected amine allows for further synthetic modifications after its deprotection.

-

As a Linker/Spacer: The molecule can be used as a hydrophilic linker in the development of various bioconjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The diol functionality can also be further derivatized to attach other molecules of interest.

-

Synthesis of Bioactive Molecules: The starting material, 3-amino-1,2-propanediol, is a key building block for non-ionic X-ray contrast agents. The Boc-protected version allows for controlled, stepwise synthesis of analogs and other complex molecules.

-

Development of Novel Therapeutics: 3-Amino-1,2-propanediol has been investigated as a component in the synthesis of lipid-like molecules for RNA interference (RNAi) therapeutics and as a building block for cationic polymers used in gene delivery systems.[3] Tert-Butyl (2,3-dihydroxypropyl)carbamate is a key intermediate in these synthetic pathways.

Logical Relationship of Functional Groups

The utility of tert-Butyl (2,3-dihydroxypropyl)carbamate in drug development stems from the orthogonal nature of its functional groups.

References

Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate, a valuable intermediate in drug development and organic synthesis. The synthesis involves the protection of the primary amine of 3-amino-1,2-propanediol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

tert-Butyl (2,3-dihydroxypropyl)carbamate is a carbamate-protected diol that serves as a versatile building block in the synthesis of various pharmaceutical and biologically active molecules. The presence of the diol functionality allows for further chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet easily removable mask for the primary amine. The synthesis described herein is a straightforward and efficient method for the preparation of this compound, utilizing common laboratory reagents and techniques.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-1,2-propanediol | [1] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |

| Solvent | tert-Butanol and 1 M NaOH (aq) | [1] |

| Reaction Time | 5 hours | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Yield | Quantitative (approx. 6.3 g from 3 g starting material) | [1] |

| Purity | Not explicitly stated, but NMR confirms structure | [1] |

| Melting Point | 60-63 °C | [2] |

| Molecular Weight | 191.22 g/mol | |

| ¹H NMR (500 MHz, CDCl₃) | δ 1.45 (s, 9H), 2.68-2.71 (br, 1H), 2.75-2.81 (br, 1H), 3.20 (dd, 2H), 3.63 (dd, 2H), 3.71 (m, 1H), 4.91 (br, 1H) | [1] |

Experimental Protocol

This protocol details the synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate from 3-amino-1,2-propanediol.

Materials:

-

3-Amino-1,2-propanediol (3 g, 32.93 mmol)

-

Di-tert-butyl dicarbonate (7.19 g, 32.93 mmol)

-

tert-Butanol (40 mL)

-

1 M Sodium Hydroxide (NaOH) solution (20 mL)

-

1 M Hydrochloric Acid (HCl) solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3 g (32.93 mmol) of 3-amino-1,2-propanediol in a mixture of 20 mL of tert-butanol and 20 mL of 1 M NaOH solution.[1]